Analytical and Pharmacological Profiling of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Exact Mass Determination and QSAR Applications
Analytical and Pharmacological Profiling of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Exact Mass Determination and QSAR Applications
Executive Summary
In the landscape of modern drug discovery, functionalized pyrazoles serve as privileged scaffolds due to their robust physicochemical properties and versatile biological activities. 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone (also known as 4-acetyl-1-benzyl-3,5-dimethylpyrazole) is a critical synthetic intermediate and a core pharmacophore in the development of targeted anticancer agents. This technical whitepaper provides an authoritative breakdown of its molecular weight, exact mass, analytical validation workflows, and its application in Quantitative Structure-Activity Relationship (QSAR) models.
Structural Chemistry and Mass Profiling
The structural integrity of a target compound dictates its pharmacokinetic behavior. 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone consists of a 1H-pyrazole core modified by a lipophilic benzyl group at the N1 position, two electron-donating methyl groups at C3 and C5, and an acetyl (ethanone) moiety at C4.
To ensure rigorous analytical validation during synthesis, researchers must differentiate between the average molecular weight (calculated using standard atomic weights reflecting natural isotopic abundance) and the monoisotopic exact mass (calculated using the mass of the most abundant isotope for each element).
Quantitative Data Summary
| Parameter | Value | Calculation Basis |
| Chemical Formula | C₁₄H₁₆N₂O | Derived from structure |
| Molecular Weight (MW) | 228.29 g/mol | C (12.011), H (1.008), N (14.007), O (15.999) |
| Exact Mass (Monoisotopic) | 228.1263 Da | C (12.0000), H (1.0078), N (14.0031), O (15.9949) |
| Theoretical [M+H]⁺ m/z | 229.1335 | Addition of a proton (H⁺ = 1.0073 Da) |
| Hydrogen Bond Donors | 0 | Lack of N-H or O-H groups |
| Hydrogen Bond Acceptors | 2 | Pyrazole Nitrogen (N2) and Carbonyl Oxygen |
Table 1: Physicochemical and mass spectrometric parameters of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone.
Analytical Workflows: High-Resolution Mass Spectrometry (HRMS)
In complex synthetic matrices, identifying the target compound requires high mass accuracy to distinguish it from isobaric impurities. The following self-validating protocol outlines the High-Resolution Mass Spectrometry (HRMS) workflow using a Quadrupole Time-of-Flight (Q-TOF) analyzer.
Protocol 1: LC-HRMS for Exact Mass Verification
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Sample Preparation: Dissolve the synthesized compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.
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Causality: High concentrations can cause detector saturation and ion suppression. A 1 µg/mL concentration ensures optimal signal-to-noise ratios without overwhelming the electrospray ionization (ESI) source.
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Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
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Causality: The C18 stationary phase effectively retains the lipophilic benzyl moiety. Formic acid acts as a crucial proton source, driving the equilibrium toward the protonated state to maximize the generation of the [M+H]⁺ adduct in positive ion mode.
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Ionization and Acquisition: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
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Causality: The elevated temperature and voltage facilitate rapid droplet evaporation and Coulombic fission, transferring the charged [M+H]⁺ ions into the gas phase efficiently.
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Data Validation: Extract the ion chromatogram (EIC) for m/z 229.1335 with a mass tolerance window of ±5 ppm. A successful synthesis is confirmed if the observed mass falls within this window and matches the theoretical isotopic distribution (M+1 peak at ~15.5% relative abundance due to ¹³C).
High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.
Pharmacological Relevance: QSAR and Autophagy Modulation
Beyond its utility as a chemical building block, the 1-benzyl-3,5-dimethyl-1H-pyrazole scaffold is heavily utilized in to design potent anticancer agents.
Modifications to the C4 position (replacing the acetyl group with various benzamide derivatives) have yielded compounds with profound autophagy-inhibitory activities. These derivatives block autophagosome degradation, leading to the accumulation of toxic cellular debris and subsequent apoptosis in resistant cancer cell lines.
Biological Activity Metrics of Scaffold Derivatives
| Cell Line | Cancer Type | Best Derivative Activity | Reference Standard |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | EC₅₀ = 0.869 µM | Chloroquine (EC₅₀ = 14 µM) |
| HT-29 | Colorectal Adenocarcinoma | IC₅₀ = 0.024 µM | Vemurafenib (IC₅₀ = 1.52 µM) |
Table 2: Antiproliferative activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazole-4-yl) benzamide derivatives.
Mechanism of action for pyrazole-based autophagy modulators in cancer cell lines.
Synthetic Validation and Experimental Integrity
The synthesis and subsequent functionalization of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone are well-documented in classical heterocyclic chemistry. A critical transformation involves the oxidative elimination of the benzyl group to yield the N-unsubstituted pyrazole, a process extensively reviewed in the.
Protocol 2: Oxidative Debenzylation
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Reagent Preparation: Dissolve 1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone in 70% Sulfuric Acid (H₂SO₄).
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Causality: The highly acidic environment protonates the pyrazole ring, deactivating it against electrophilic attack and protecting the core structure from oxidative degradation.
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Oxidation: Slowly add a solution of Chromium Trioxide (CrO₃) in 50% H₂SO₄ dropwise over 1 hour while maintaining the temperature below 25°C.
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Causality: CrO₃ acts as a powerful oxidizing agent. The slow addition controls the exothermic nature of the reaction, preventing over-oxidation and thermal decomposition of the acetyl group.
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Quenching and Extraction: Upon the development of a dark green color (indicating the reduction of Cr(VI) to Cr(III)), dilute the mixture with ice-cold water and neutralize with aqueous Sodium Hydroxide (NaOH). Extract with Ethyl Acetate.
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Causality: Neutralization shifts the product to its free-base form, allowing it to partition efficiently into the organic layer. The resulting product is 3,5-dimethyl-4-acetylpyrazole, a versatile precursor for further derivatization.
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References
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Preparation and Chemistry of 3/5-Halogenopyrazoles Chemical Reviews[Link]
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In silico evaluation and docking studies of pyrazole analogs as potential autophagy modulators against pancreatic cancer cell line MIA PaCa-2 European Journal of Chemistry[Link]
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QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29 European Journal of Chemistry[Link]
